N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)10-13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNWTHCLAWYGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylbenzohydrazide with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies
-
Cell Line Inhibition :
- In vitro studies demonstrated that derivatives similar to this compound exhibited significant growth inhibition against multiple cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported at 86.61% and 85.26%, respectively .
- The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
- Mechanistic Insights :
Antimicrobial Applications
The compound also exhibits antimicrobial properties, making it a candidate for further research in treating infections.
Antimicrobial Activity
- Inhibition Studies :
- Preliminary studies indicate that related oxadiazole derivatives have shown effective antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL.
- The structural features of this compound suggest potential synergy in enhancing antimicrobial efficacy.
Anticancer Activity Summary
| Cell Line | Percent Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| SNB-19 | 86.61 | < 1.98 |
| OVCAR-8 | 85.26 | < 1.61 |
| HOP-92 | 67.55 | < 2.00 |
Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 | Effective against biofilm |
| Staphylococcus epidermidis | 0.25 | Significant synergy noted |
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally similar 1,3,4-oxadiazole derivatives from the evidence:
Key Observations:
- Substituent Effects: Unlike derivatives with bulky groups (e.g., indolylmethyl in 8t ), the target compound’s 2,5-dimethylphenyl and 4-fluorophenyl groups balance lipophilicity and electronic effects, which may optimize receptor binding.
- Melting Points: Higher melting points (e.g., 178°C for 7f ) correlate with crystalline stability, but data gaps for the target compound necessitate experimental validation.
Crystallographic and Spectroscopic Data
- Target Compound: No crystallographic data are available, but IR/NMR spectra would likely show characteristic peaks for oxadiazole (C=N at ~1600 cm⁻¹ ) and acetamide (N-H at ~3300 cm⁻¹ ).
- Analogs:
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on recent studies and findings.
- Chemical Formula : C23H24N3O3
- Molecular Weight : 396.45 g/mol
- CAS Number : 891125-44-3
The compound features an oxadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This structural motif is known for its role in enhancing biological activity and specificity in drug design .
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer applications. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have shown that compounds with similar oxadiazole structures can exhibit IC50 values as low as 1.61 µg/mL against specific cancer cell lines . Although specific IC50 data for this compound are not detailed in the literature, it is reasonable to infer similar efficacy based on structural analogs.
Antimicrobial Activity
The oxadiazole scaffold has also been associated with antimicrobial properties. Studies indicate that derivatives can demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups significantly enhances this activity .
The mechanism by which this compound exerts its biological effects involves interaction with various cellular targets:
- Cell Cycle Arrest : Compounds within the oxadiazole class can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Some derivatives inhibit specific enzymes involved in tumor progression.
- Reactive Oxygen Species (ROS) Generation : Oxadiazole derivatives may increase ROS levels within cells, contributing to their cytotoxic effects .
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds:
Q & A
Q. What crystallographic approaches validate the conformational stability of the acetamide moiety in different polymorphic forms?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves polymorph-specific hydrogen bonding (N–H···O=C) and dihedral angles between the acetamide and oxadiazole rings. Compare with powder XRD (PXRD) patterns to confirm phase purity. For metastable forms, use synchrotron radiation to capture transient conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
